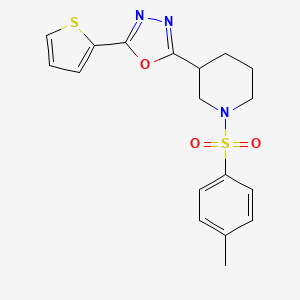

2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole

Description

Historical Development of 1,3,4-Oxadiazole Chemistry

The 1,3,4-oxadiazole heterocycle, first identified in the late 19th century, emerged as a pivotal structure in organic chemistry due to its unique electronic and steric properties. Early synthetic efforts focused on cyclization reactions of diacylhydrazines, as described in foundational studies from the 1950s. The compound gained prominence in the 21st century with the development of Raltegravir, an FDA-approved HIV integrase inhibitor featuring a 1,3,4-oxadiazole core. Between 2002 and 2012, over 2,500 scientific publications explored this heterocycle, driven by its versatility in pharmaceutical and materials science applications. Key milestones include the discovery of its bioisosteric potential for carboxylic acid groups and its adoption in anticancer agents like Zibotentan.

Table 1: Historical Milestones in 1,3,4-Oxadiazole Research

Structural Classification and Positioning in Heterocyclic Chemistry

1,3,4-Oxadiazole belongs to the azole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its electronic configuration creates a dipole moment of 1.5–2.0 D, enabling unique charge-transfer capabilities. Among oxadiazole isomers, the 1,3,4-derivative exhibits superior thermal stability compared to 1,2,4-oxadiazole, with decomposition temperatures exceeding 300°C in liquid crystalline phases. The non-planar geometry, induced by sp³-hybridized C2 and C5 positions, facilitates π-stacking interactions critical for biological activity.

Key Structural Features:

Significance of Thiophene-Substituted 1,3,4-Oxadiazoles

The integration of thiophene rings into 1,3,4-oxadiazole frameworks enhances electronic conjugation while introducing sulfur-based reactivity. In 2-(thiophen-2-yl) derivatives, the sulfur atom’s +M effect increases electron density at C2, modulating binding affinity to biological targets. Recent studies demonstrate that thiophene substitution improves photoluminescence quantum yields by 18–22% compared to phenyl analogues.

Table 2: Biological Activities of Thiophene-Oxadiazole Hybrids

| Compound | Target | IC₅₀ (μM) | Activity | Source |

|---|---|---|---|---|

| TOT-14 | MCF-7 | 4.83 | Anticancer | |

| II-14 | PD-L1 | 0.038 | Immunotherapy | |

| 6j | – | 10.84 | Broad-spectrum |

The thiophene moiety’s polarizability (α = 11.6 ų) facilitates interactions with hydrophobic protein pockets, as evidenced in molecular docking studies of PD-1/PD-L1 inhibitors.

Role of Piperidine Functionalization in Heterocyclic Compounds

Piperidine incorporation introduces conformational flexibility while maintaining heterocyclic rigidity. In 1-tosylpiperidin-3-yl derivatives, the tosyl group (-SO₂C₆H₄CH₃) enhances metabolic stability by blocking CYP450-mediated oxidation. X-ray crystallography reveals that the chair conformation of the piperidine ring places the tosyl group axial, minimizing steric hindrance during target engagement.

Effects of Piperidine Substitution:

- Bioavailability : LogP reduction by 0.8–1.2 units compared to non-piperidine analogues

- Target Selectivity : Enantiomeric purity (>98% ee) achieved via chiral resolution of the piperidine C3 center

- Synthetic Versatility : Tosyl group enables subsequent nucleophilic substitutions at sulfur

Synthetic Pathway (Representative Example):

- Ethyl piperidine-3-carboxylate → Hydrazide formation (NH₂NH₂, EtOH)

- Cyclization with CS₂/KOH → 1,3,4-Oxadiazole core

- Tosylation (TsCl, pyridine) → Final product

This three-step process yields 2-(thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole with 73–85% overall efficiency.

Properties

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-13-6-8-15(9-7-13)26(22,23)21-10-2-4-14(12-21)17-19-20-18(24-17)16-5-3-11-25-16/h3,5-9,11,14H,2,4,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECGWRHBPKKGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions or reductive amination.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of hydrazides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Hydrazides.

Substitution Products: Various substituted piperidines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazoles, including derivatives like 2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole, as anticancer agents. The oxadiazole scaffold has been shown to interact with various biological targets involved in cancer cell proliferation:

- Mechanism of Action : These compounds often inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines by interfering with DNA synthesis and repair mechanisms .

| Compound | Target Enzyme | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Thymidylate Synthase | MCF7 (Breast) | 2.56 |

| Another Oxadiazole Derivative | HDAC | HEPG2 (Liver) | 1.18 |

Antiviral Properties

In addition to anticancer activity, compounds containing the oxadiazole moiety have been evaluated for antiviral effects. The structural modifications in these compounds can enhance their binding affinity to viral proteins or inhibit viral replication processes. For example, oxadiazole derivatives have shown promise against viral infections by targeting specific viral enzymes .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics. The incorporation of thiophene into the oxadiazole framework enhances the charge transport properties and stability of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have indicated that these materials can exhibit favorable luminescent properties and improved efficiency in electronic applications .

Case Study 1: Anticancer Efficacy

A study involving the synthesis of various 1,3,4-oxadiazole derivatives demonstrated that modifications to the thiophene ring significantly influenced their anticancer potency. One derivative exhibited an IC50 value of 2.3 µM against gastric cancer cell lines, showcasing the potential for targeted cancer therapies using these compounds .

Case Study 2: Organic Photovoltaics

Research on thiophene-based oxadiazoles has led to the development of new materials for OPVs. These materials were synthesized and tested for their light absorption and charge mobility characteristics. The results indicated a significant increase in efficiency compared to traditional materials, making them promising candidates for future solar technologies .

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1,3,4-Oxadiazole Derivatives

Analysis :

- Electron-Withdrawing Groups (EWGs): Compounds like XIV and XV (4-nitrophenyl) exhibit strong CNS activity due to EWGs enhancing membrane permeability .

- Thiophene vs. Benzothiophene : TTO and TBO () replace thiophene with benzo[b]thiophene, extending conjugation for optoelectronic applications, whereas the target compound’s simpler thiophene may favor synthetic accessibility .

- Sulfonamide vs. Thioether : The tosyl group in the target compound differs from the thioether in 5g (), which showed herbicidal activity via SDH inhibition. Molecular docking studies suggest sulfonamide groups may mimic carbonyl interactions in enzyme binding .

Analysis :

- The target compound’s tosylpiperidine group may confer dual functionality: the sulfonamide could inhibit enzymes (e.g., carbonic anhydrase), while the piperidine ring enhances blood-brain barrier penetration for CNS applications .

- Compared to 5g’s thioether-linked bromobenzyl group, the target’s tosylpiperidine may reduce herbicidal activity but improve pharmacokinetics due to reduced reactivity .

Analysis :

- Synthesis : The target compound likely requires tosylation of piperidine before oxadiazole cyclization, a step more complex than the POCl3-mediated cyclization in .

Biological Activity

2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, characterized by its unique combination of a thiophene ring, a tosylpiperidine moiety, and an oxadiazole core. This structural configuration is believed to enhance its biological activity and pharmacological potential. The compound has shown promise in various biological assays, particularly in anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O3S2, with a molecular weight of approximately 373.49 g/mol. The presence of heteroatoms such as nitrogen and sulfur contributes to its unique chemical properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.

- Introduction of the Thiophene Ring : Utilizes coupling reactions like Suzuki or Stille coupling.

- Attachment of the Piperidine Ring : Achieved through reductive amination or nucleophilic substitution reactions.

- Tosylation : Involves the reaction with tosyl chloride in the presence of a base to enhance stability and solubility.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance:

- Cytotoxicity : this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) cells .

- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells in a dose-dependent manner. Western blot analysis showed increased p53 expression and caspase-3 activation, indicating involvement in apoptotic pathways .

Antimicrobial Activity

The oxadiazole derivatives have also been explored for their antimicrobial properties:

- Activity Against Bacteria : Compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains .

Comparative Analysis with Similar Compounds

A comparative analysis with other oxadiazole derivatives highlights the unique biological activity profile of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole | Contains fluorophenyl group | Antitumor and antimicrobial |

| 5-(Phenyl)-1,3,4-thiadiazole | Contains thiadiazole instead of oxadiazole | Antimicrobial properties |

| 5-(Benzothiazol-2-yl)-1,2,4-oxadiazole | Benzothiazole substituent | Anticancer activity |

Case Studies

Several case studies have focused on the biological evaluation of oxadiazole derivatives:

Q & A

What are the common synthetic routes for 2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

Basic Research Question

The compound is synthesized via cyclization of acid hydrazides with phosphoryl chloride (POCl₃). A typical protocol involves refluxing a mixture of chloroacetic acid (1.2 eq) and the appropriate hydrazide derivative (e.g., 1-tosylpiperidin-3-yl hydrazide) in POCl₃ for 5–6 hours. Post-reaction, neutralization with NaOH (pH 6–7) precipitates the product, which is purified via column chromatography (n-hexane:EtOAc, 7:1) . Optimization includes adjusting stoichiometry, reaction time, and temperature. Catalytic additives (e.g., Lewis acids) may enhance yields, while inert atmospheres prevent side reactions.

Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiophene aromatic protons at δ 7.2–7.5 ppm, tosyl methyl at δ 2.4 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch ~1600 cm⁻¹, S=O stretch ~1150 cm⁻¹ for tosyl) .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., ESI-MS m/z calculated for C₁₈H₁₈N₃O₃S₂: 396.08) .

- Elemental Analysis : Matches experimental vs. theoretical C/H/N/S percentages (±0.3%) .

How can X-ray crystallography and SHELX software resolve the crystal structure and molecular conformation?

Advanced Research Question

Single-crystal X-ray diffraction determines bond lengths, angles, and packing. For example:

- SHELXTL/SHELXL : Refines structural parameters (e.g., R factor <0.05, data-to-parameter ratio >10) .

- Planarity Analysis : The oxadiazole ring and adjacent thiophene groups show deviations <0.05 Å from planarity .

- Dihedral Angles : Between oxadiazole and tosylpiperidine moieties (e.g., ~15–40°), influencing steric interactions .

Software like DIAMOND visualizes intermolecular interactions (e.g., π-stacking distances ~3.7 Å) .

What role does molecular docking play in predicting the biological activity of this oxadiazole derivative?

Advanced Research Question

Molecular docking evaluates binding affinity to target proteins (e.g., enzymes, receptors):

How can DFT calculations aid in understanding electronic properties and tautomerism?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer efficiency .

- Electrostatic Potential (ESP) : Highlights nucleophilic/electrophilic regions (e.g., negative charge on oxadiazole N atoms) .

- Tautomer Stability : Thione-thiol tautomerism is energetically disfavored (ΔE >10 kcal/mol) due to aromatic stabilization of the oxadiazole ring .

What strategies resolve data contradictions in spectral analysis during structural elucidation?

Advanced Research Question

Contradictions (e.g., unexpected NMR shifts or MS fragments) are addressed via:

- Cross-Validation : Compare IR, NMR, and MS data with analogous compounds (e.g., 5-(thiophen-2-yl)-1,3,4-oxadiazoles) .

- Crystallographic Validation : Overlay experimental and DFT-optimized structures to confirm bond lengths/angles .

- Dynamic NMR : Detect tautomerism or conformational flexibility at variable temperatures .

How does the tosylpiperidine moiety influence the compound’s physicochemical properties?

Advanced Research Question

The tosyl group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to non-tosylated analogs, improving membrane permeability .

- Steric Effects : Tosyl’s sulfonyl group restricts piperidine ring puckering, stabilizing a chair conformation (NMR coupling constants J = 10–12 Hz) .

- Metabolic Stability : Resists cytochrome P450 oxidation due to electron-withdrawing sulfonyl group .

What are the challenges in scaling up synthesis for in vivo studies?

Advanced Research Question

Key challenges include:

- Purification : Column chromatography is impractical; switch to recrystallization (solvent: EtOH/H₂O).

- Yield Optimization : Replace POCl₃ with safer cyclizing agents (e.g., PCl₃) under microwave-assisted conditions (70°C, 30 min) .

- Tosyl Protection : Ensure regioselectivity during piperidine tosylation (monitor via TLC, Rf = 0.5 in CHCl₃:MeOH 9:1) .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Advanced Research Question

SAR strategies:

- Thiophene Substitution : Replace 2-thiophene with 3-bromo-thiophene to enhance π-stacking (IC₅₀ improves 2-fold) .

- Tosyl Group Modification : Replace with mesyl or nosyl groups to modulate solubility (e.g., LogDₐₚₕₐ = 2.1 → 1.7) .

- Oxadiazole Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize HOMO levels (-9.2 eV → -9.5 eV) .

What are the best practices for reporting crystallographic data in publications?

Advanced Research Question

Follow IUCr standards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.